(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Catalog No.
S14001247
CAS No.
2913226-33-0
M.F
C11H16ClN
M. Wt
197.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine...

CAS Number

2913226-33-0

Product Name

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

IUPAC Name

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

InChI

InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H/t11-;/m1./s1

InChI Key

DXTXXJLZWGNMLO-RFVHGSKJSA-N

Canonical SMILES

CNC1CCCC2=CC=CC=C12.Cl

Isomeric SMILES

CN[C@@H]1CCCC2=CC=CC=C12.Cl

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalenes, characterized by a naphthalene ring structure that has been partially hydrogenated. This compound is significant in medicinal chemistry and is often associated with various pharmaceutical applications, particularly in the development of antidepressants. The molecular formula for this compound is C11H15NHClC_{11}H_{15}N\cdot HCl, and it has a molecular weight of approximately 197.71 g/mol.

The chemical behavior of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be influenced by its amine functional group and the naphthalene structure. Typical reactions may include:

  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reduction: The compound can also participate in reduction reactions, particularly if there are functional groups that can be reduced.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits biological activity related to neurotransmitter modulation. It is particularly noted for its potential effects on serotonin reuptake inhibition, similar to other antidepressants. This suggests its possible application in treating mood disorders and other psychiatric conditions.

The synthesis of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

  • Formation of Tetrahydronaphthalene: Starting from naphthalene derivatives, hydrogenation processes are employed to obtain the tetrahydronaphthalene structure.
  • Methylation: The resulting tetrahydronaphthalenamine can then be methylated using methyl iodide or other methylating agents.
  • Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

These methods highlight the synthetic versatility and importance of this compound in pharmaceutical chemistry.

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride finds applications primarily in:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing antidepressants and other psychoactive compounds.
  • Research: Used in studies investigating serotonin pathways and their implications in mood regulation and psychiatric disorders.

Studies focusing on (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride often explore its interactions with various receptors in the central nervous system. Notably:

  • Serotonin Transporter: Its role as an inhibitor of the serotonin transporter indicates potential therapeutic benefits in managing depression and anxiety disorders.
  • Dopaminergic Systems: Investigations into its effects on dopaminergic pathways may elucidate its broader impact on mood and behavior.

These interaction studies are vital for understanding the pharmacological profile of this compound.

Several compounds share structural similarities with (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. These include:

Compound NameCAS NumberMolecular FormulaUnique Features
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride181424-62-4C11H16ClNMethyl substitution at position 2
(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride3459-02-7C10H14ClNMethyl group at position 7
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride1032114-81-0C12H17ClNContains a dimethylphenyl substituent
(R)-1-(o-Tolyl)propan-1-amine hydrochloride856562-93-1C11H15ClNFeatures an ortho-tolyl group

Uniqueness

The uniqueness of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific stereochemistry and its role as an intermediate in synthesizing other therapeutic agents. Its structural configuration allows for selective interactions with neurotransmitter systems that are crucial for developing effective treatments for mood disorders.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

197.0971272 g/mol

Monoisotopic Mass

197.0971272 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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